3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
. These compounds are widely used in the treatment of cardiovascular diseases due to their ability to block the effects of adrenaline on the heart and blood vessels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and pyrrolidine.
Etherification: 3,4-dimethylphenol is reacted with a suitable alkylating agent to form 3,4-dimethylphenoxyalkane.
Pyrrolidine Introduction: The alkane is then reacted with pyrrolidine under basic conditions to form 3-[(3,4-dimethylphenoxy)methyl]pyrrolidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving beta-adrenergic receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride reduces heart rate and blood pressure, making it effective in treating conditions like hypertension and arrhythmias. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-1 blocker used primarily for cardiovascular conditions.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dimethylphenoxy group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with beta-adrenergic receptors and improving its therapeutic efficacy.
Biological Activity
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a pyrrolidine ring linked to a 3,4-dimethylphenoxy group, and its molecular formula is C13H20ClNO, with a molecular weight of 241.76 g/mol. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly by potentially blocking beta-adrenergic receptors. These receptors are pivotal in mediating cardiovascular responses and central nervous system functions. Although specific literature detailing the compound's precise mechanism of action remains limited, its structural characteristics imply significant interactions with biological targets.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities. The presence of the pyrrolidine moiety is associated with various biological effects, including:
- Antitumor Activity : Some studies have shown that derivatives of pyrrolidine compounds can exhibit antitumor properties by inducing apoptosis in cancer cells.
- Neurotransmitter Modulation : The compound's ability to influence neurotransmitter systems may lead to potential applications in treating neurological disorders.
- Antimicrobial Effects : While specific studies on this compound are scarce, related compounds have demonstrated antimicrobial properties against resistant strains of bacteria and fungi .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential applications:
Compound Name | CAS Number | Key Structural Features | Unique Properties |
---|---|---|---|
3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride | 1219982-22-5 | Dimethylphenoxy group | Potentially different receptor interactions |
3-(3,4-Dichlorophenoxy)methylpyrrolidine hydrochloride | 53409374 | Dichlorophenoxy group | Different halogen effects on activity |
3-(2,4-Dichloro-3,5-dimethylphenoxy)methylpyrrolidine hydrochloride | 53409374 | Dichloro and dimethyl substitutions | Variability in solubility and bioactivity |
The distinct combination of substituents on the phenyl ring and the pyrrolidine structure in 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine may confer unique biological activities compared to its analogs.
Antitumor Activity
In various studies focusing on similar pyrrolidine derivatives, compounds have shown promising antitumor effects. For instance, one study highlighted that certain modifications in the pyrrolidine structure could enhance cytotoxicity against cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells.
Neuropharmacological Studies
Research into related compounds has also indicated potential neuropharmacological effects. For example, modifications in the phenolic structure have been associated with altered binding affinities to adrenergic receptors, which could influence therapeutic outcomes in conditions like hypertension and anxiety disorders .
Properties
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICMFZRETZKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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